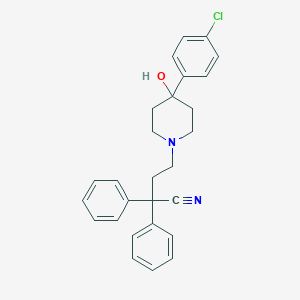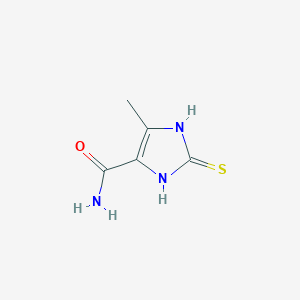
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, also known as MTCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is not fully understood. However, studies have shown that 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have minimal toxicity and has no significant effects on the liver and kidney functions of experimental animals. It has also been shown to have no significant effect on the lipid profile of experimental animals. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is also soluble in water and organic solvents, making it easy to use in various experimental setups. However, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has some limitations, including its limited solubility in some solvents and its potential to decompose under certain conditions.
Orientations Futures
There are several future directions for the study of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. One potential area of research is the development of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide as a catalyst in organic reactions. Further studies are also needed to fully understand the mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide in scientific research.
Méthodes De Synthèse
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is synthesized using a two-step reaction process. The first step involves the reaction of 2-mercaptoacetamide with 2,4-pentanedione to produce 2-(methylthio)-4,5-dihydro-1H-imidazole. The second step involves the reaction of the intermediate product with cyanamide to produce 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. This synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide.
Applications De Recherche Scientifique
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been studied for its potential as a corrosion inhibitor and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
109777-65-3 |
|---|---|
Nom du produit |
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
Formule moléculaire |
C5H7N3OS |
Poids moléculaire |
157.2 g/mol |
Nom IUPAC |
5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)(H2,7,8,10) |
Clé InChI |
BZWNVTOGIPEFNW-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=S)N1)C(=O)N |
SMILES canonique |
CC1=C(NC(=S)N1)C(=O)N |
Synonymes |
1H-Imidazole-4-carboxamide,2,3-dihydro-5-methyl-2-thioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




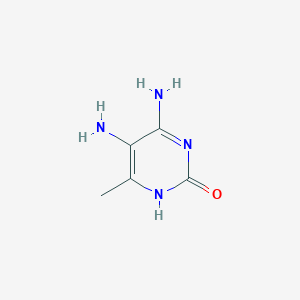
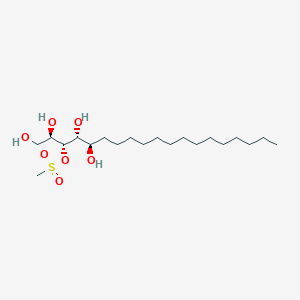

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

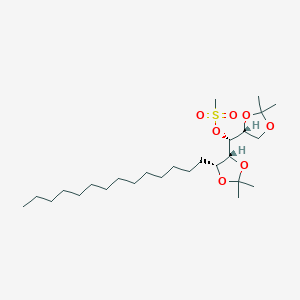
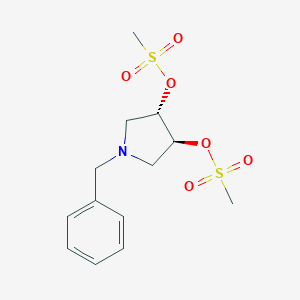


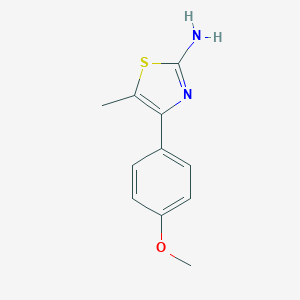

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
